3,5-Dichloro-4'-morpholinomethyl benzophenone
CAS No.: 898770-63-3
Cat. No.: VC3866799
Molecular Formula: C18H17Cl2NO2
Molecular Weight: 350.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898770-63-3 |
---|---|
Molecular Formula | C18H17Cl2NO2 |
Molecular Weight | 350.2 g/mol |
IUPAC Name | (3,5-dichlorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |
Standard InChI | InChI=1S/C18H17Cl2NO2/c19-16-9-15(10-17(20)11-16)18(22)14-3-1-13(2-4-14)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2 |
Standard InChI Key | HRRQDCWBVVQQQF-UHFFFAOYSA-N |
SMILES | C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl |
Canonical SMILES | C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
3,5-Dichloro-4'-morpholinomethyl benzophenone belongs to the benzophenone family, a class of aromatic ketones widely utilized in organic synthesis. The compound’s structure consists of two phenyl rings connected by a ketone group (). The first phenyl ring is substituted with chlorine atoms at the 3- and 5-positions, while the second ring features a morpholinomethyl group (-CH-N-morpholine) at the 4'-position . Morpholine, a six-membered ring containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the molecule, influencing its reactivity and interaction with biological targets .
The molecular formula corresponds to a calculated exact mass of 350.24 g/mol, consistent with high-resolution mass spectrometry data . The SMILES notation provides a standardized representation of the compound’s connectivity , while the InChIKey enables precise database referencing .
Crystallographic and Conformational Insights
Synthesis and Manufacturing
Synthetic Routes
Physical and Chemical Properties
Physicochemical Profile
The compound exists as a crystalline solid at room temperature, with a melting point estimated between 120–140°C based on analogous benzophenone derivatives . Its solubility profile is dominated by apolar organic solvents such as dichloromethane (CHCl) and dimethylformamide (DMF), while aqueous solubility is negligible due to the hydrophobic morpholine and chlorine substituents .
Spectroscopic Data
Fourier-transform infrared (FTIR) spectroscopy of related compounds reveals characteristic absorption bands at 1680–1700 cm (C=O stretch) and 750–800 cm (C-Cl stretch) . Nuclear magnetic resonance (NMR) spectra would likely show distinct signals for the aromatic protons (δ 7.2–8.0 ppm), methylene group adjacent to morpholine (δ 3.5–4.0 ppm), and morpholine ring protons (δ 2.5–3.5 ppm) .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
3,5-Dichloro-4'-morpholinomethyl benzophenone serves as a critical intermediate in the synthesis of bioactive molecules. Its chlorine atoms act as directing groups in cross-coupling reactions, enabling the construction of complex heterocycles . For example, Suzuki-Miyaura coupling with boronic acids could yield biaryl structures with potential antiviral or anticancer activity .
Biological Activity and Target Engagement
While direct pharmacological data for this compound is limited, structurally related benzophenones exhibit inhibitory effects on kinases and proteases. The morpholine moiety, a common pharmacophore, enhances solubility and target binding affinity, suggesting utility in drug discovery campaigns .
Recent Advances and Future Directions
Recent patents highlight the compound’s utility in developing kinase inhibitors for oncology . Computational studies leveraging molecular docking could further elucidate its binding modes, guiding the design of next-generation therapeutics.
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